molecular formula C21H24N2O2 B1596730 2-N-Fmoc-aminomethyl piperidine CAS No. 672310-15-5

2-N-Fmoc-aminomethyl piperidine

Cat. No.: B1596730
CAS No.: 672310-15-5
M. Wt: 336.4 g/mol
InChI Key: FJMWJNIFDZWLIV-UHFFFAOYSA-N
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Description

2-N-Fmoc-aminomethyl piperidine is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The “Fmoc” in its name refers to the 9-fluorenylmethoxycarbonyl group, a protecting group used to shield the amino group during chemical reactions. This compound is essential in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .

Safety and Hazards

The safety information for 2-N-Fmoc-aminomethyl piperidine includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 . The compound is marked with an exclamation mark pictogram and has a signal word of "Warning" .

Future Directions

Future directions for the use of 2-N-Fmoc-aminomethyl piperidine could involve the exploration of alternative Fmoc-removal solutions. For example, a study found that an alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to a drastic reduction in diketopiperazine (DKP) formation compared to 20% piperidine/DMF .

Mechanism of Action

Target of Action

The primary target of 2-N-Fmoc-aminomethyl piperidine is the amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .

Mode of Action

This compound acts by attaching to the amino group of an amino acid, forming a protective barrier . This protection allows for the selective addition of other amino acids to the peptide chain. The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the sequential addition of amino acids in the peptide synthesis process.

Biochemical Pathways

The compound plays a crucial role in the chemical peptide synthesis pathway . It is involved in the solid-phase peptide synthesis (SPPS) method, where the amino acid is attached to a solid support and the Fmoc group is used to protect the amino group . After each coupling of an amino acid to the growing peptide chain, the Fmoc group is removed, exposing the next amino group for reaction .

Result of Action

The use of this compound in peptide synthesis results in the successful and selective formation of peptide bonds . By protecting the amino group, it prevents unwanted side reactions, allowing for the synthesis of peptides with a high degree of accuracy and efficiency .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the environment is crucial, as the Fmoc group is removed under basic conditions . The temperature can also affect the rate of reaction. Furthermore, the quality of the solvent used, particularly its freedom from amines, is critical for the success of the Fmoc-based peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Fmoc-aminomethyl piperidine typically involves the protection of the amino group on the piperidine ring with the 9-fluorenylmethoxycarbonyl group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of solid supports like Wang resin or Rink amide resin is common, allowing for efficient separation and purification of the product .

Comparison with Similar Compounds

Uniqueness: 2-N-Fmoc-aminomethyl piperidine is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are essential to avoid damaging the growing peptide chain .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(piperidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMWJNIFDZWLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374673
Record name 2-N-Fmoc-aminomethyl piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-15-5
Record name Carbamic acid, (2-piperidinylmethyl)-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672310-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-N-Fmoc-aminomethyl piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 672310-15-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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